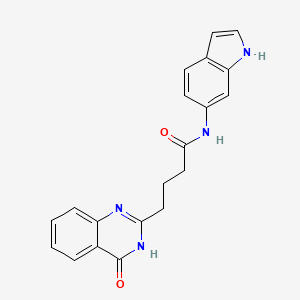
N-(1H-indol-6-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinazoline intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The quinazoline ring can bind to DNA or proteins, affecting their function. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE: vs. : The latter has an additional carbon in the linker chain, which can affect its biological activity and binding affinity.
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE: vs. : The shorter linker chain in the latter can lead to different spatial orientation and interaction with targets.
Uniqueness
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its specific combination of indole and quinazoline structures, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and development.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(22-14-9-8-13-10-11-21-17(13)12-14)7-3-6-18-23-16-5-2-1-4-15(16)20(26)24-18/h1-2,4-5,8-12,21H,3,6-7H2,(H,22,25)(H,23,24,26) |
InChI Key |
CAJZVKTVPXZYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8Z)-4-methyl-8-(4-nitrobenzylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B10863349.png)
![ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10863350.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10863356.png)
![Methyl 3-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate](/img/structure/B10863364.png)
![5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10863366.png)
![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B10863372.png)
![3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863375.png)
![4-[(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B10863380.png)
![Ethyl [(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B10863381.png)
![11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863388.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10863410.png)
![Methyl 7-(3-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10863411.png)
![(2E)-N-[(3-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10863418.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B10863419.png)
